molecular formula C8H6BrNOS B12984161 8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one

8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one

Cat. No.: B12984161
M. Wt: 244.11 g/mol
InChI Key: HPVCKBFHLFLZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that belongs to the thiazolopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The thiazolopyridine scaffold is found in various biologically active molecules, including those with antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . Another approach involves a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and using cost-effective starting materials, would apply.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Halogen atoms like bromine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.

Mechanism of Action

The exact mechanism of action for 8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways involved in disease processes .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

8-bromo-3-methyl-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C8H6BrNOS/c1-5-4-12-8-6(9)2-3-7(11)10(5)8/h2-4H,1H3

InChI Key

HPVCKBFHLFLZAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C(C=CC(=O)N12)Br

Origin of Product

United States

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